N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide
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Overview
Description
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole carboxamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a phenyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Introduction of Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using aryl halides and appropriate nucleophiles.
Attachment of Cyclohexyl Group: The cyclohexyl group is typically introduced via a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Aryl halides, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
N-Cyclohexyl-5-(4-methylphenyl)-3-isoxazolecarboxamide: Similar structure but with a methyl group instead of a dimethoxy group.
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide: Lacks the phenyl group attached to the isoxazole ring.
N-Cyclohexyl-5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}pentanamide: Contains a quinazolinyl group instead of an isoxazole ring.
Biological Activity
N-Cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenylisoxazole-3-carboxamide is a synthetic organic compound notable for its isoxazole structure, which incorporates a cyclohexyl group and a dimethoxyphenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties, particularly as it relates to various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O4 with a molecular weight of 406.5 g/mol. The isoxazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various biological activities.
Biological Activity
Research indicates that compounds with isoxazole structures frequently exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with proteins involved in cell signaling pathways, potentially inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound's structural features may confer anti-inflammatory properties by modulating inflammatory mediators.
- Neuroprotective Properties : There is emerging evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Understanding these interactions can elucidate the compound's pharmacological effects and therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
5-(4-Methoxyphenyl)-N-(cyclohexyl)-1,2-isoxazole-3-carboxamide | Structure | Contains a methoxy substituent instead of dimethoxy | Potential variation in biological activity |
N-(4-Chlorophenyl)-5-(3-methoxyphenyl)-N-cyclohexylisoxazole-3-carboxamide | Structure | Chlorine substitution may enhance lipophilicity | Altered receptor binding profiles |
5-(2-Thienyl)-N-cyclohexyl-N-(4-methylphenyl)isoxazole-3-carboxamide | Structure | Thienyl group introduces heteroatoms | Affects metabolic stability and bioactivity |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types.
- Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. The observed IC50 for cytokine inhibition was approximately 15 µM.
- Neuroprotection : Research using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly decreased markers of apoptosis and oxidative damage, suggesting neuroprotective effects at concentrations of 5 to 20 µM.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-14-13-17(15-23(21)29-2)22-16-20(25-30-22)24(27)26(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,13-16,19H,4,7-8,11-12H2,1-2H3 |
InChI Key |
QURPADXJYKEUEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C3CCCCC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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